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Cat. No.: B1274583 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 1-
cyclopentyl-3-methyl-1H-pyrazol-5-amine. Due to the limited availability of specific

experimental data for this compound in public databases, this document outlines the expected

spectroscopic characteristics and a plausible synthetic pathway based on established chemical

principles and data from structurally related compounds. This guide is intended to serve as a

foundational resource for researchers involved in the synthesis, characterization, and

evaluation of novel pyrazole derivatives.

Introduction
1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the

aminopyrazole class. Aminopyrazoles are recognized as privileged scaffolds in medicinal

chemistry, exhibiting a wide range of biological activities, including anti-inflammatory,

anticancer, and antimicrobial properties. The unique substitution pattern of a cyclopentyl group

at the N1 position and a methyl group at the C3 position of the pyrazole ring suggests potential

for novel pharmacological profiles. Accurate structural elucidation is the cornerstone of any

chemical research and drug development program. This guide details the methodologies and

expected data for the unambiguous identification and characterization of this molecule.
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Chemical Identity and Physicochemical Properties
The fundamental properties of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine are summarized

in the table below. These are primarily computed properties sourced from publicly available

chemical databases.[1]

Property Value Source

IUPAC Name
1-cyclopentyl-3-methyl-1H-

pyrazol-5-amine
PubChem

Synonyms
2-cyclopentyl-5-methylpyrazol-

3-amine
PubChem

CAS Number 30241-37-3 PubChem

Molecular Formula C₉H₁₅N₃ PubChem

Molecular Weight 165.24 g/mol PubChem

Monoisotopic Mass 165.1266 Da PubChem

XLogP3 1.5 PubChem

Structural Elucidation: A Predictive Approach
In the absence of direct experimental spectroscopic data for 1-cyclopentyl-3-methyl-1H-
pyrazol-5-amine, this section outlines the expected spectral characteristics based on the

analysis of structurally similar aminopyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

3.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the

cyclopentyl, methyl, pyrazole, and amine protons.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 5.5 - 6.0 s 1H H4 (pyrazole)

The lone proton

on the pyrazole

ring is expected

to be a singlet in

the aromatic

region.

~ 4.0 - 4.5 m 1H
N-CH

(cyclopentyl)

The methine

proton of the

cyclopentyl

group attached

to the nitrogen

will be

deshielded.

~ 3.5 - 4.5 br s 2H -NH₂

The amine

protons typically

appear as a

broad singlet;

chemical shift

can vary with

solvent and

concentration.

~ 2.1 - 2.3 s 3H -CH₃ (pyrazole)

The methyl

group attached

to the pyrazole

ring will be a

sharp singlet.
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~ 1.5 - 2.0 m 8H
-CH₂

(cyclopentyl)

The methylene

protons of the

cyclopentyl ring

will appear as a

complex

multiplet.

3.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and types of carbon atoms

in the molecule.

Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~ 155 - 160 C5 (C-NH₂)

The carbon atom bearing the

amino group is expected to be

significantly downfield.

~ 140 - 145 C3 (C-CH₃)
The carbon atom with the

methyl substituent.

~ 90 - 95 C4
The CH carbon of the pyrazole

ring.

~ 55 - 60 N-CH (cyclopentyl)

The methine carbon of the

cyclopentyl group attached to

the nitrogen.

~ 30 - 35 -CH₂ (cyclopentyl)

Methylene carbons of the

cyclopentyl ring adjacent to the

N-CH group.

~ 20 - 25 -CH₂ (cyclopentyl)
The remaining methylene

carbons of the cyclopentyl ring.

~ 10 - 15 -CH₃ The methyl carbon.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Frequency
(cm⁻¹)

Intensity Assignment

3300 - 3500 Medium, Broad

N-H stretching (asymmetric

and symmetric) of the primary

amine. Often appears as a

doublet.[2][3][4][5][6]

2850 - 2960 Strong

C-H stretching of the

cyclopentyl and methyl groups.

[2][3][4][5][6]

~ 1620 Medium
N-H bending (scissoring) of the

primary amine.[2][3][4][5][6]

~ 1580 Medium-Strong
C=N and C=C stretching of the

pyrazole ring.

1450 - 1470 Medium
C-H bending of the CH₂

groups in the cyclopentyl ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

m/z Value Interpretation

165

[M]⁺, Molecular ion peak. As it contains an odd

number of nitrogen atoms, the molecular weight

is odd.

164 [M-H]⁺, Loss of a hydrogen atom.

150 [M-CH₃]⁺, Loss of a methyl radical.

96

[M-C₅H₉]⁺, Loss of the cyclopentyl radical, a

common fragmentation for N-alkylated

compounds.[7][8][9]
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Experimental Protocols
While specific protocols for 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine are not published, a

general synthetic route can be proposed based on established pyrazole syntheses.

Proposed Synthesis of 1-Cyclopentyl-3-methyl-1H-
pyrazol-5-amine
A common and effective method for the synthesis of 5-aminopyrazoles involves the

condensation of a β-ketonitrile with a substituted hydrazine.

Reaction Scheme:

3-Aminocrotononitrile + Cyclopentylhydrazine → 1-Cyclopentyl-3-methyl-1H-pyrazol-5-
amine

Step-by-Step Protocol:

Preparation of Cyclopentylhydrazine: Cyclopentylhydrazine can be prepared from

cyclopentyl bromide and hydrazine hydrate.

Condensation Reaction:

To a solution of cyclopentylhydrazine (1.0 eq) in a suitable solvent such as ethanol or

acetic acid, add 3-aminocrotononitrile (1.0 eq).

The reaction mixture is heated to reflux for 4-6 hours.

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification:

Upon completion, the solvent is removed under reduced pressure.

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with

a saturated solution of sodium bicarbonate and then with brine.

The organic layer is dried over anhydrous sodium sulfate and concentrated.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1274583?utm_src=pdf-body
https://www.benchchem.com/product/b1274583?utm_src=pdf-body
https://www.benchchem.com/product/b1274583?utm_src=pdf-body
https://www.benchchem.com/product/b1274583?utm_src=pdf-body
https://www.benchchem.com/product/b1274583?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The crude product is purified by column chromatography on silica gel to afford the pure 1-
cyclopentyl-3-methyl-1H-pyrazol-5-amine.

Characterization Methods
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz

spectrometer using CDCl₃ or DMSO-d₆ as the solvent.

IR Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared

(FTIR) spectrometer, typically as a thin film or KBr pellet.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using

an electrospray ionization (ESI) source to confirm the exact mass and molecular formula.

Visualizations
Chemical Structure
Caption: Chemical structure of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine.

Experimental Workflow for Synthesis and
Characterization

Starting Materials
(3-Aminocrotononitrile,
Cyclopentylhydrazine)

Condensation Reaction
(Reflux in Ethanol)

Aqueous Work-up
(Extraction & Washing)

Purification
(Column Chromatography)

Pure Product
(1-Cyclopentyl-3-methyl-

1H-pyrazol-5-amine)

Structural Characterization
(NMR, IR, MS)

Click to download full resolution via product page

Caption: General workflow for the synthesis and characterization.

Potential Signaling Pathway Involvement
Given that many aminopyrazole derivatives are known to be kinase inhibitors, a hypothetical

signaling pathway is depicted below. This is for illustrative purposes only, as the specific

biological targets of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine have not been determined.

[10]
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1H-pyrazol-5-amine
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Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion
This technical guide provides a predictive but scientifically grounded framework for the

structural elucidation of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine. While awaiting the

publication of direct experimental data, the information presented herein on expected

spectroscopic signatures, a plausible synthetic route, and potential biological relevance offers a
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valuable starting point for researchers. The methodologies and data interpretation strategies

outlined are based on well-established principles in organic chemistry and are applicable to a

wide range of novel heterocyclic compounds. Further experimental validation is required to

confirm the predictions made in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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